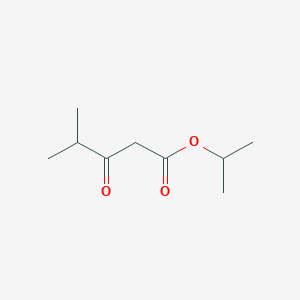
Propan-2-yl 4-methyl-3-oxopentanoate
描述
Propan-2-yl 4-methyl-3-oxopentanoate, also known as PMK methyl glycidate, is a chemical compound that is commonly used in scientific research. It is a precursor to the synthesis of various drugs, including MDMA (ecstasy), which makes it a popular chemical in the pharmaceutical industry.
作用机制
Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate acts as a precursor to the synthesis of various drugs, including MDMA, which exerts its effects by increasing the levels of serotonin, dopamine, and norepinephrine in the brain. The exact mechanism of action of this compound methyl glycidate is not well understood, but it is believed to act through a similar mechanism as MDMA.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound methyl glycidate are not well understood, but it is believed to have similar effects as MDMA. These effects include increased levels of serotonin, dopamine, and norepinephrine in the brain, which can lead to feelings of euphoria, increased sociability, and heightened sensory perception. However, the long-term effects of this compound methyl glycidate on the brain and body are not well studied.
实验室实验的优点和局限性
Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate is a widely used precursor in the pharmaceutical industry, which makes it readily available for scientific research. It is also relatively easy to synthesize, which makes it a cost-effective option for researchers. However, this compound methyl glycidate is a controlled substance in many countries, which can make it difficult to obtain for research purposes. In addition, the potential health risks associated with its use make it a controversial substance for scientific research.
未来方向
The future directions for research on Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate are vast and varied. One potential direction is the development of new drugs using this compound methyl glycidate as a precursor. Another direction is the study of the long-term effects of this compound methyl glycidate on the brain and body. Additionally, research could focus on the potential therapeutic applications of this compound methyl glycidate, such as its use as an antiviral agent or as a treatment for depression and anxiety.
Conclusion:
In conclusion, this compound methyl glycidate is a widely used precursor in the pharmaceutical industry and a popular substance in scientific research. Its synthesis method is well established, and it has been extensively studied for its potential therapeutic applications. However, the long-term effects of this compound methyl glycidate on the brain and body are not well understood, which makes it a controversial substance for scientific research. Future research on this compound methyl glycidate could focus on the development of new drugs, the study of its long-term effects, and its potential therapeutic applications.
科学研究应用
Propan-2-yl 4-methyl-3-oxopentanoate methyl glycidate is commonly used in scientific research as a precursor to the synthesis of various drugs, including MDMA. It is also used in the synthesis of other psychoactive substances, such as mephedrone and methamphetamine. In addition, this compound methyl glycidate has been studied for its potential therapeutic applications, including its use as an antiviral agent and as a treatment for depression and anxiety.
属性
IUPAC Name |
propan-2-yl 4-methyl-3-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c1-6(2)8(10)5-9(11)12-7(3)4/h6-7H,5H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSNLWQKJOHYEAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)CC(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00727422 | |
| Record name | Propan-2-yl 4-methyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
575838-12-9 | |
| Record name | Propan-2-yl 4-methyl-3-oxopentanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00727422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

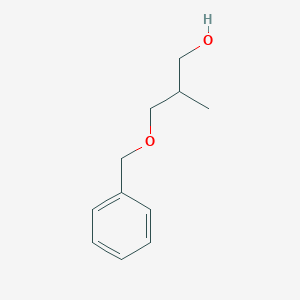



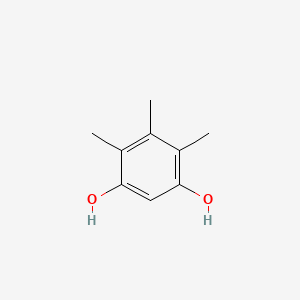

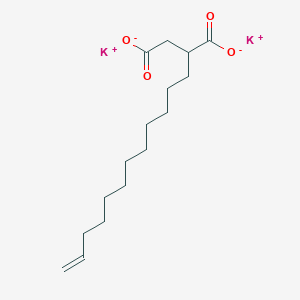
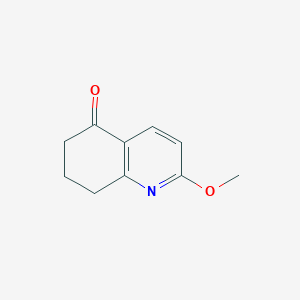

![N-[2-(4-ethoxyphenyl)benzotriazol-5-yl]furan-2-carboxamide](/img/structure/B3191769.png)
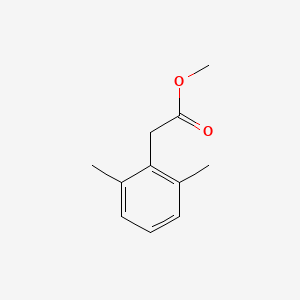

![Phosphonic acid, [chloro(4-chlorophenyl)methyl]-, diethyl ester](/img/structure/B3191792.png)
